molecular formula C20H21I2NO5 B1585422 Ethyl 2-acetamido-3-(3,5-diiodo-4-(4-methoxyphenoxy)phenyl)propanoate CAS No. 83249-56-3

Ethyl 2-acetamido-3-(3,5-diiodo-4-(4-methoxyphenoxy)phenyl)propanoate

Cat. No. B1585422
CAS RN: 83249-56-3
M. Wt: 609.2 g/mol
InChI Key: LCJKMEUFNHSFPB-UHFFFAOYSA-N
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Description

Ethyl 2-acetamido-3-(3,5-diiodo-4-(4-methoxyphenoxy)phenyl)propanoate (EDIP) is a synthetic chemical compound that has been used in various scientific research applications. It is a colorless to pale yellow oily liquid that is soluble in water and has a boiling point of about 80°C. EDIP is used in a variety of research applications, including the synthesis of other compounds, the study of biochemical and physiological effects, and the investigation of its potential applications.

Scientific research applications

Novel Copolymers and Chemical Synthesis

  • Novel Copolymers: Research involving ring-substituted ethyl propenoates, similar in structural complexity to the compound of interest, focuses on creating novel copolymers with vinyl acetate. These copolymers are synthesized and characterized by their thermal behavior and decomposition patterns, hinting at applications in materials science for their unique thermal properties (Wojdyla et al., 2022).

Radioiodination and Biological Evaluation

  • Radioiodination: A study on a new dipeptide derivative structurally related to the query compound was radioiodinated for potential use as a brain imaging agent. The derivative showed promising results as a brain SPECT agent due to its high brain uptake and retention, suggesting applications in medical imaging and diagnostics (Abdel-Ghany et al., 2013).

Anticancer and Anti-inflammatory Applications

  • Synthetic Pathway Utilization: Another study focused on the Leuckart synthesis of novel acetamide derivatives for evaluating their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. Certain derivatives showed activities comparable to standard drugs, indicating potential pharmaceutical applications (Rani et al., 2016).

Insect Growth Regulation

  • Insect Growth Regulator: Ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate, a compound similar to the one inquired about, was synthesized and assessed as an insect growth regulator against Galleria mellonella. The study suggested its potential as a juvenile hormone mimic, indicating applications in pest control (Devi & Awasthi, 2022).

Chemoselective Acetylation

  • Chemoselective Acetylation: N-(2-Hydroxyphenyl)acetamide's synthesis via chemoselective acetylation of 2-aminophenol using immobilized lipase highlights a methodological advancement in producing intermediates for antimalarial drugs. This showcases the compound's relevance in synthesizing bioactive molecules (Magadum & Yadav, 2018).

properties

IUPAC Name

ethyl 2-acetamido-3-[3,5-diiodo-4-(4-methoxyphenoxy)phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21I2NO5/c1-4-27-20(25)18(23-12(2)24)11-13-9-16(21)19(17(22)10-13)28-15-7-5-14(26-3)6-8-15/h5-10,18H,4,11H2,1-3H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCJKMEUFNHSFPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC(=C(C(=C1)I)OC2=CC=C(C=C2)OC)I)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21I2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60329168
Record name Ethyl N-acetyl-3,5-diiodo-O-(4-methoxyphenyl)tyrosinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60329168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

609.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-acetamido-3-(3,5-diiodo-4-(4-methoxyphenoxy)phenyl)propanoate

CAS RN

83249-56-3
Record name 83249-56-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97077
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl N-acetyl-3,5-diiodo-O-(4-methoxyphenyl)tyrosinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60329168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Tyrosine, N-acetyl-3,5-diiodo-O-(4-methoxyphenyl)-, ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.249.837
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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